molecular formula C7H5F3O2 B3040307 4-(Difluoromethoxy)-3-fluorophenol CAS No. 184162-48-9

4-(Difluoromethoxy)-3-fluorophenol

Cat. No.: B3040307
CAS No.: 184162-48-9
M. Wt: 178.11 g/mol
InChI Key: KYGXQIJIJIWLGF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a difluoromethoxy group (–OCF₂H) at the para position and a fluorine atom at the meta position. This structure confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical intermediates. The difluoromethoxy group enhances electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs.

Properties

IUPAC Name

4-(difluoromethoxy)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGXQIJIJIWLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Difluoromethoxy)-3-fluorophenol typically involves the introduction of the difluoromethoxy group onto a phenol ring. One common method includes the reaction of 4-hydroxy-3-fluorophenol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity. For example, the synthesis of similar compounds has been achieved through O-alkylation, oxidation, and N-acylation reactions .

Chemical Reactions Analysis

4-(Difluoromethoxy)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted phenols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, which plays a crucial role in the epithelial-mesenchymal transformation pathway . This inhibition can lead to reduced fibrosis and improved cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • 4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1): This compound replaces the difluoromethoxy group with a trifluoromethyl (–CF₃) group. The –CF₃ group is a stronger electron-withdrawing substituent than –OCF₂H, leading to higher acidity (lower pKa) in the phenol. Applications include use as a building block in agrochemicals and liquid crystals .
  • [4-(Difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1): Here, the fluorine at the meta position is replaced by a methoxy (–OCH₃) group, and a hydroxymethyl (–CH₂OH) group is added. The methoxy group is electron-donating, reducing phenol acidity compared to 4-(Difluoromethoxy)-3-fluorophenol. This derivative may exhibit improved solubility in polar solvents due to the –CH₂OH moiety .
  • Safety protocols for nitro-phenols emphasize rigorous handling, contrasting with the relatively safer profile of this compound .

Physical and Chemical Properties

Compound Key Substituents Molecular Weight (g/mol) Acidity (Relative) Stability/Safety Notes
This compound –OCF₂H (para), –F (meta) ~192.1 (estimated) Moderate Stable under inert conditions
4-Fluoro-3-(trifluoromethyl)phenol –CF₃ (meta), –F (para) 194.1 High Sensitive to strong bases
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol –OCF₂H (para), –OCH₃ (meta), –CH₂OH 216.2 Low Hygroscopic; oxidizes slowly
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol –NO₂ (ortho), –OCF₃ (meta) 303.2 Very High Explosive risk; requires PPE

Note: Molecular weights calculated from molecular formulas in evidence . Acidity inferred from substituent effects.

Biological Activity

4-(Difluoromethoxy)-3-fluorophenol is an organofluorine compound that has gained attention for its potential biological activities. With a molecular formula of C7H5F3O and a molecular weight of approximately 188.11 g/mol, this compound features a difluoromethoxy group and a fluorophenol moiety, which contribute to its unique properties and applications in pharmaceuticals and agrochemicals. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The presence of fluorine atoms significantly influences the compound's electronic properties, enhancing its reactivity and stability compared to non-fluorinated analogs. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and crystallization conditions.

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The exact mechanisms for this compound remain an area of ongoing research .
  • Neuroprotective Effects : The compound has been investigated for its potential role in neurodegenerative diseases. It acts as an inhibitor of β-secretase (BACE1), which is involved in the formation of amyloid plaques associated with Alzheimer's disease . This inhibition may help reduce amyloidogenic processes in the brain.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Pain Modulation : A study involving animal models demonstrated that analogs of URB597, which share structural similarities with this compound, exhibited significant anti-hyperalgesic effects. These compounds reduced nociceptive responses and modulated the expression of pain mediators in the spinal cord and trigeminal ganglia .
  • Alzheimer's Disease Research : A patent describes the use of compounds related to this compound for treating Alzheimer's disease by inhibiting BACE1. This inhibition could potentially ameliorate cognitive decline associated with amyloid plaque accumulation .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds related to this compound:

Compound NameMolecular FormulaKey Features
3-Bromo-5-difluoromethoxy-4-fluorophenolC7H4BrF3O2Contains a bromo group; used in herbicide development
4-Bromo-3-difluoromethoxy-5-fluorophenolC7H4BrF3O2Similar halogenation pattern; potential use in pharmaceuticals
2-Difluoromethoxy-5-fluoroanilineC7H6F2N2OAmino group enhances reactivity; used in dye synthesis

These compounds share structural similarities but exhibit unique properties that may influence their biological activities differently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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